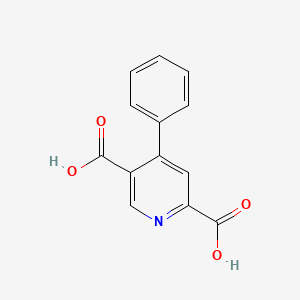

4-Phenylpyridine-2,5-dicarboxylic acid

Übersicht

Beschreibung

4-Phenylpyridine-2,5-dicarboxylic acid is an organic compound with the molecular formula C13H9NO4. It is a derivative of pyridine, featuring a phenyl group attached to the pyridine ring and two carboxylic acid groups at the 2 and 5 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyridine-2,5-dicarboxylic acid typically involves the reaction of pyridine derivatives with phenyl-substituted reagents under controlled conditions. One common method includes the use of phenylboronic acid and pyridine-2,5-dicarboxylic acid in the presence of a palladium catalyst, which facilitates the formation of the desired product through a Suzuki coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Phenylpyridine-2,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Phenylpyridine-2,5-dicarboxylic acid has been identified as a compound with cardioprotective properties. Research indicates that derivatives of pyridine compounds can be used in the treatment of cardiovascular diseases, including cardiomyopathies and myocardial infarctions. These compounds are often formulated into pharmaceutical compositions for effective delivery .

Key Findings:

- Cardiovascular Treatment : The compound demonstrates potential as a new drug for the prevention or treatment of various cardiovascular conditions .

- Pharmacological Activity : Studies have shown that the compound can be administered via different routes (oral, intravenous, etc.) and can be formulated into various forms such as tablets or injections .

Material Science Applications

In materials science, this compound is being explored for its role in synthesizing advanced materials. For instance, it has been used in the development of flexible and thermally stable membranes. These membranes exhibit superior mechanical strength compared to conventional materials, making them suitable for applications in fuel cells and other energy-related technologies .

Case Study:

- PBI Membranes : Research on polybenzimidazole (PBI) membranes incorporating pyridine derivatives has shown enhanced properties, indicating the potential for improved performance in high-temperature applications .

Environmental Monitoring

The compound is also being investigated for its utility in environmental monitoring, particularly in detecting pesticides. A study involving luminescence quenching demonstrated that this compound can act as a probe for determining pesticide concentrations in aqueous solutions. This method provides a sensitive approach to environmental analysis .

Data Summary:

| Application Area | Specific Use Case | Key Results |

|---|---|---|

| Pharmaceuticals | Cardiovascular disease treatment | Effective in formulations for oral and injectable use |

| Materials Science | Development of PBI membranes | Enhanced mechanical strength and thermal stability |

| Environmental Monitoring | Pesticide detection using luminescence quenching | Sensitive detection method with linear response |

Wirkmechanismus

The mechanism of action of 4-Phenylpyridine-2,5-dicarboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to active sites or altering enzyme conformation. In materials science, its role in MOFs involves coordination with metal ions to form stable, porous structures that can trap gases or catalyze reactions .

Vergleich Mit ähnlichen Verbindungen

- Pyridine-2,5-dicarboxylic acid

- Phenylpyridine-2,6-dicarboxylic acid

- 2,2’-Bipyridine-5,5’-dicarboxylic acid

Comparison: 4-Phenylpyridine-2,5-dicarboxylic acid is unique due to the presence of both phenyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. Compared to pyridine-2,5-dicarboxylic acid, the phenyl group enhances its hydrophobicity and potential for π-π interactions. This makes it particularly useful in the design of MOFs and other materials where such interactions are beneficial .

Biologische Aktivität

4-Phenylpyridine-2,5-dicarboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor interactions, and therapeutic potential, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound (C₁₃H₉NO₄) features two carboxylic acid groups attached to a pyridine ring, making it a versatile molecule for various chemical reactions. Its structure allows for diverse interactions with biological targets, which underpins its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may inhibit key metabolic pathways by targeting enzymes involved in glucose synthesis and other metabolic processes .

Key Mechanisms Include:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially affecting metabolic pathways.

- Receptor Binding : It interacts with specific receptors, which may influence cellular signaling pathways.

1. Enzyme Inhibition

This compound has demonstrated enzyme inhibition properties that could be beneficial in treating metabolic disorders. For instance, it may inhibit enzymes responsible for glucose production, thereby influencing blood sugar levels.

2. Anti-inflammatory Effects

Studies have indicated that derivatives of pyridine dicarboxylic acids exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

| Compound | Cytokine Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| This compound | 39 - 85% | 10 - 100 |

Case Study 1: Neuroprotective Properties

In a study examining the neuroprotective effects of pyridine derivatives in models of Parkinson's disease, it was found that compounds similar to this compound could mitigate neuronal damage caused by neurotoxins such as MPTP. This suggests a potential role in neuroprotection through mitochondrial stabilization .

Case Study 2: Metabolomics Profiling

Exploratory metabolomics studies using animal models have revealed that administration of pyridine dicarboxylic acids can lead to significant metabolic changes in brain tissues. These changes include alterations in lipid metabolism and inflammatory markers, indicating potential therapeutic applications in neurological disorders .

Eigenschaften

IUPAC Name |

4-phenylpyridine-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12(16)10-7-14-11(13(17)18)6-9(10)8-4-2-1-3-5-8/h1-7H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFZVIRSYFJKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345908 | |

| Record name | 4-phenylpyridine-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59195-28-7 | |

| Record name | 4-phenylpyridine-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.